molecular formula C14H20O B13214726 2,2-Dimethyl-1-phenylcyclohexan-1-OL

2,2-Dimethyl-1-phenylcyclohexan-1-OL

Cat. No.: B13214726
M. Wt: 204.31 g/mol
InChI Key: UCGFWXQFQGHYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 2,2-Dimethyl-1-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of 2,2-Dimethyl-1-phenylcyclohexanone under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylcyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-phenylcyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylcyclohexan-1-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-phenylcyclohexan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2-dimethyl-1-phenylcyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-13(2)10-6-7-11-14(13,15)12-8-4-3-5-9-12/h3-5,8-9,15H,6-7,10-11H2,1-2H3

InChI Key

UCGFWXQFQGHYSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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